
5-chloro-2-(1-naphthylmethoxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, oxidative coupling, or cycloaddition reactions. For example, the synthesis of 3-phenyl-2-naphthols from 2-(2-oxo-3-phenylpropyl)benzaldehydes, which can be further oxidized to 3-phenyl-1,2-naphthoquinones, showcases a related synthetic pathway (Martínez et al., 2005).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are often employed to investigate the equilibrium geometry of novel compounds. Such studies include total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges (Halim & Ibrahim, 2017).
Chemical Reactions and Properties
Schiff base and naphtho[1,2-d]oxazole derivatives can be synthesized via condensation reactions of related compounds. These derivatives exhibit unique photophysical properties, with Schiff bases showing long wavelength absorption and emission effects (Atahan & Durmuş, 2015).
Physical Properties Analysis
The physical properties of related compounds can be characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by these methods, revealing its structure and physical attributes (Özay et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds can be deduced from their reactivity and interactions with other chemical entities. For example, the oxidative coupling of CH-acid compounds with p-phenylenediamines to synthesize 5H-benzo[a]phenothiazin-5-ones showcases the chemical reactivity and properties of similar compounds (Mann et al., 1981).
Applications De Recherche Scientifique
Catalysis and Synthesis
Size-selective Lewis Acid Catalysis : Research demonstrates the role of metal-organic frameworks with exposed Mn2+ coordination sites in catalyzing the conversion of selected aldehydes and ketones, highlighting the importance of size-selectivity in chemical reactions (Horike et al., 2008).
Novel Synthesis of Naphthalenes : Studies on 2-(2-oxo-3-phenylpropyl)benzaldehydes have led to efficient methods for synthesizing 3-phenyl-2-naphthols and their oxidized derivatives, demonstrating the versatility of benzaldehydes in chemical synthesis (Martínez et al., 2005).
Environmental Applications
Thermal Catalytic Oxidation : Research on the thermal catalytic oxidation of octachloronaphthalene over anatase TiO2 nanomaterials offers insights into the degradation mechanisms of persistent organic pollutants, highlighting the role of reactive oxygen species in environmental remediation (Su et al., 2015).
Organic Synthesis and Photocatalysis
Photocatalytic Acylation : The photocatalytic reaction between naphthoquinones and aldehydes, resulting in acylated derivatives, underscores the potential of photochemical processes in the synthesis of complex organic compounds (Oelgemöller et al., 2002).
Anticancer Compound Synthesis
Synthesis and Evaluation : Research on the synthesis of benzimidazole derivatives using naphthalene-based compounds and their evaluation as anticancer agents showcases the application of such compounds in developing potential therapeutic agents (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-16-8-9-18(15(10-16)11-20-21)22-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,21H,12H2/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFEEAHRJOSBF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)


![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)